2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]ethanol
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the reaction of specific bromophenyl and chlorobenzene derivatives with hydroxyethylpiperazine under controlled conditions, such as a 1:1.10 mole ratio at 115°C for 4 hours, achieving an 88.5% yield. The structural confirmation of the synthesized compounds is crucial in understanding their composition and potential applications (Wang Jin-peng, 2013).
Molecular Structure Analysis
Molecular structure analysis of similar piperazinyl ethanol compounds involves advanced techniques such as density functional theory (DFT/B3LYP) with 6-31+G(d,p) basis set for quantum chemical calculations. These analyses provide insights into the harmonic vibrational frequencies, natural bond orbital (NBO) analysis, and electronic properties, including HOMO and LUMO energies. Such detailed examinations are essential for understanding the stability and reactivity of the molecule (R. Mekala, R. Mathammal, M. Sangeetha, 2015).
Chemical Reactions and Properties
Chemical reactions involving piperazine derivatives often lead to the formation of complex structures with diverse chemical properties. For example, the interaction of piperazine with formaldehyde and amino salicylic acid in ethanol can result in macrocyclic compounds that exhibit significant antimicrobial activity, highlighting the versatile chemical reactivity and potential applications of these compounds in various fields (N. Nishat, M. Haq, T. Ahamad, Vikrant Kumar, 2007).
properties
IUPAC Name |
2-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O/c14-12-2-1-11(13(15)9-12)10-17-5-3-16(4-6-17)7-8-18/h1-2,9,18H,3-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPNKEJFVWKVPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5356502 |
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